1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098138-97-5
VCID: VC3144891
InChI: InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2
SMILES: C1CC1C2=NN3C=CN(C3=C2)CCCl
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098138-97-5

Cat. No.: VC3144891

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole - 2098138-97-5

Specification

CAS No. 2098138-97-5
Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
IUPAC Name 1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2
Standard InChI Key UWSJUMURRISUHU-UHFFFAOYSA-N
SMILES C1CC1C2=NN3C=CN(C3=C2)CCCl
Canonical SMILES C1CC1C2=NN3C=CN(C3=C2)CCCl

Introduction

Chemical Structure and Properties

Molecular Structure

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole features a bicyclic heterocyclic core consisting of fused imidazole and pyrazole rings. The core imidazo[1,2-b]pyrazole scaffold serves as a non-classical isostere of indole, an important pharmacophore in numerous drugs . This structural similarity to indole suggests potential applications in drug development while offering distinctive properties.

The compound's structure includes:

  • A fused five-membered imidazo[1,2-b]pyrazole ring system

  • A 2-chloroethyl substituent at the N1 position

  • A cyclopropyl group at position 6

Physical and Chemical Properties

Based on analysis of related compounds, the following properties can be anticipated for 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC10H12ClN3Structural analysis
Molecular Weight~209.68 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar heterocycles
SolubilityModerate to good in organic solvents; limited in waterBased on related imidazo[1,2-b]pyrazoles
Log P~2.0-3.0Estimated from structural features
Functional GroupsChloroalkyl, cyclopropyl, heterocyclic nitrogensStructural analysis
Hydrogen Bond Acceptors3 (nitrogen atoms)Structural analysis
Hydrogen Bond Donors0Structural analysis

The presence of the 2-chloroethyl group likely enhances lipophilicity while providing a potential site for nucleophilic substitution reactions. The cyclopropyl group contributes additional lipophilicity and introduces a rigid, geometrically defined substituent that may influence binding interactions with biological targets.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would likely employ established methods for constructing the imidazo[1,2-b]pyrazole scaffold. Based on literature precedents, viable synthetic routes might include:

  • Construction of the imidazo[1,2-b]pyrazole core followed by regioselective functionalization

  • Cyclization of appropriately substituted precursors

  • Modification of existing imidazo[1,2-b]pyrazole derivatives

Specific Synthetic Pathway

A plausible synthetic strategy could involve:

  • Preparation of 4-carboxyethyl-5-amino-pyrazole bearing a cyclopropyl group

  • Dehydration with concentrated sulfuric acid to form the imidazo[1,2-b]pyrazole scaffold

  • N-alkylation with an appropriate 2-chloroethyl halide or sulfonate

The imidazo-pyrazole scaffold formation through dehydration of 4-carboxyethyl-5-amino-pyrazoles has been documented in the literature, representing a viable approach to constructing the core structure .

Functionalization Methods

Recent advances in selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold offer promising strategies for preparing this compound. These include:

  • Br/Mg-exchange reactions for introducing substituents at specific positions

  • Regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl)

  • Trapping reactions with various electrophiles

Structural Characterization Techniques

Spectroscopic Analysis

Comprehensive structural characterization of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would employ multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would reveal characteristic signals for the cyclopropyl group (typically 0.5-1.0 ppm), the 2-chloroethyl protons (3.5-4.5 ppm), and the aromatic protons of the heterocyclic system

    • ¹³C NMR would confirm the carbon framework

    • Correlation spectroscopy would establish connectivity relationships

  • Mass Spectrometry

    • Expected molecular ion peak around m/z 209 with characteristic isotope pattern due to chlorine

    • Fragmentation pattern likely featuring loss of the chloroethyl group

  • Infrared Spectroscopy

    • Characteristic bands for C=N, C=C, and C-Cl stretching vibrations

X-ray Crystallography

Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, revealing:

  • Bond lengths and angles

  • Torsion angles between the cyclopropyl group and the heterocyclic core

  • Three-dimensional packing arrangements

  • Potential intermolecular interactions in the solid state

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would likely be influenced by:

  • The imidazo[1,2-b]pyrazole core, which serves as a bioisostere of indole with potentially improved pharmaceutical properties

  • The cyclopropyl group at position 6, which introduces conformational rigidity and lipophilicity

  • The 2-chloroethyl group at position 1, which may influence receptor interactions and potentially serve as a reactive site

Studies with related compounds suggest that substitution of an indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media while maintaining biological activity .

Comparison with Related Derivatives

CompoundStructural DifferencePotential Impact on Properties
6-cyclopropyl-1H-imidazo[1,2-b]pyrazoleLacks 2-chloroethyl at position 1Reduced lipophilicity; different H-bonding pattern
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrileCarbonitrile instead of cyclopropyl at position 6Different electronic properties; potentially stronger interaction with hydrogen bond donors
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrileProp-2-yn-1-yl at position 1; carbonitrile at position 7Different reactivity profile; additional functionality for conjugation reactions

Research Applications

Medicinal Chemistry Research

The imidazo[1,2-b]pyrazole scaffold has attracted significant attention in medicinal chemistry research due to its versatility and favorable properties:

  • As a potential lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases

  • As a non-classical isostere of indole with improved physicochemical properties

  • As a scaffold for building diverse chemical libraries for biological screening

The specific substitution pattern in 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole may confer unique properties advantageous for specific therapeutic applications.

Structure-Based Drug Design

The well-defined three-dimensional structure of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole makes it amenable to structure-based drug design approaches:

  • Computational docking studies to predict binding to potential therapeutic targets

  • Structure-activity relationship studies to optimize activity

  • Fragment-based approaches using the imidazo[1,2-b]pyrazole core as a privileged scaffold

Chemical Biology Tools

Beyond therapeutic applications, compounds like 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole may serve as valuable tools in chemical biology:

  • As probes for studying protein-ligand interactions

  • As scaffolds for developing activity-based protein profiling reagents

  • As building blocks for chemical genetic approaches

Challenges and Future Directions

Synthetic Challenges

Synthesis of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole presents several challenges:

  • Regioselective functionalization of the imidazo[1,2-b]pyrazole core

  • Introduction of the cyclopropyl group with stereocontrol

  • Optimization of reaction conditions to achieve acceptable yields

  • Purification and isolation of the final compound

Recent advances in selective functionalization methods for the imidazo[1,2-b]pyrazole scaffold offer promising solutions to these challenges .

Future Research Directions

Several promising directions for future research on 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole include:

  • Development of improved synthetic methodologies

  • Comprehensive biological evaluation against diverse targets

  • Structure-activity relationship studies through systematic modification

  • Exploration of applications beyond medicinal chemistry

  • Investigation of potential transformations of the 2-chloroethyl functionality

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